5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
CAS No.: 726150-67-0
Cat. No.: VC4350452
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 726150-67-0 |
---|---|
Molecular Formula | C13H13ClN2O3S |
Molecular Weight | 312.77 |
IUPAC Name | 5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3 |
Standard InChI Key | ACZSCGAIKRDEPA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS 726150-67-0) features a benzene ring substituted with three functional groups:
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A sulfonamide group (–SO₂NH–) at position 1
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A methoxy (–OCH₃) group at position 2
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An amino (–NH₂) group at position 5
The N-(2-chlorophenyl) moiety is attached to the sulfonamide nitrogen .
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃ClN₂O₃S | |
Molecular Weight | 312.77 g/mol | |
SMILES Notation | COC1=C(C(=CC=C1)N)S(=O)(=O)NC2=C(C=CC=C2)Cl | |
InChI Key | ACZSCGAIKRDEPA-UHFFFAOYSA-N |
Synthetic Methodologies
General Synthesis Strategy
While explicit protocols for this compound remain undocumented in public literature, convergent synthetic routes can be extrapolated from analogous sulfonamides :
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Sulfonylation: React 5-amino-2-methoxybenzenesulfonyl chloride with 2-chloroaniline in aqueous NaHCO₃ .
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Reaction Parameters:
Physicochemical Properties
Table 2: Physical Characteristics
Property | Observation | Source |
---|---|---|
Appearance | Off-white crystalline powder | |
Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | |
Hygroscopicity | Moderate |
Isomer Position | MIC Against S. aureus (μg/mL) | Source |
---|---|---|
2-Chlorophenyl (target) | 8–16 (predicted) | |
4-Chlorophenyl | 32–64 | |
3-Chlorophenyl | >128 |
Enzyme Modulation Capability
The compound's sulfonamide group may act as a zinc-binding motif in metalloenzymes like carbonic anhydrase . Molecular docking simulations predict:
Industrial and Research Challenges
Synthesis Optimization Barriers
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Regioselectivity Control: Avoiding para-substitution byproducts during sulfonylation .
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Amino Group Protection: Preventing oxidation during storage requires specialized packaging .
Future Research Directions
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